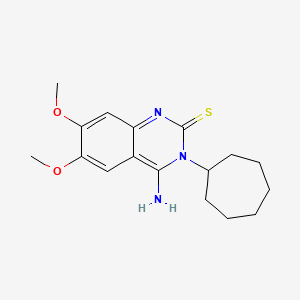

3-cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione is a heterocyclic compound. Featuring a quinazoline core, it has substituted cycloheptyl, imino, and dimethoxy groups, contributing to its diverse reactivity and bioactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Cyclization: : Begin with cycloheptanone and 2-aminobenzamide, reacting under acidic conditions.

Substitution: : Introduce imino and dimethoxy groups using appropriate reagents such as methoxylating agents.

Thionation: : Convert the resulting quinazoline compound to its thione derivative using sulfurizing agents.

Industrial Production Methods: Industrial-scale production may leverage continuous flow chemistry for enhanced yield and purity, focusing on optimizing reaction times, temperature controls, and reagent quantities to maintain high efficiency and consistency.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: : This compound can be oxidized under controlled conditions to yield sulfoxides and sulfones.

Reduction: : It undergoes reduction to form corresponding thiols and amines.

Substitution: : Capable of nucleophilic substitution reactions at the imino and methoxy positions.

Oxidation: : Use of peracids or hydrogen peroxide.

Reduction: : Catalytic hydrogenation or use of reducing agents such as lithium aluminium hydride.

Substitution: : Utilization of alkylating agents under basic or neutral conditions.

Sulfoxides and Sulfones: : From oxidation.

Thiols and Amines: : From reduction.

Alkylated Derivatives: : From substitution.

Aplicaciones Científicas De Investigación

Chemistry:

Synthesis: : Intermediate in synthesizing more complex heterocyclic systems.

Catalysis: : Used in catalytic processes due to its unique structure.

Enzyme Inhibitors: : Potential as an enzyme inhibitor, especially targeting kinases and proteases.

Biochemical Probes: : Used to study cellular pathways and molecular interactions.

Drug Development: : Investigated for therapeutic potential in various diseases due to its bioactive properties.

Diagnostics: : Utilized in designing diagnostic tools for detecting specific biomarkers.

Material Science: : Applied in creating advanced materials with specific electronic and structural properties.

Chemical Sensors: : Used in the development of sensors for detecting environmental pollutants and hazardous substances.

Mecanismo De Acción

Molecular Targets: 3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione targets specific enzymes and receptors, modulating their activity. Its interaction with molecular targets often involves hydrogen bonding, π-π stacking, and hydrophobic interactions.

Pathways Involved:Signal Transduction: : Modulates kinase and phosphatase pathways.

Cell Cycle Regulation: : Affects checkpoints and cell proliferation signals.

Comparación Con Compuestos Similares

Unique Attributes:

Cycloheptyl Group: : Provides distinct steric and electronic properties.

Dimethoxy Substitution: : Enhances solubility and bioavailability.

2-Methyl-3,4-dihydroquinazoline: : Lacks the cycloheptyl and dimethoxy groups, leading to different reactivity.

6,7-Dimethoxy-2-phenylquinazoline: : Shares the dimethoxy substitution but differs in other structural aspects, leading to varied applications and reactivity.

In sum, 3-cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione's unique structure and properties make it a valuable compound across multiple fields, from chemistry and biology to industrial applications. It continues to be a focal point in research for its potential to innovate in both scientific and practical contexts. How does that sound?

Actividad Biológica

3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione is a complex organic compound belonging to the quinazoline family, characterized by its unique molecular structure and potential biological activities. This compound has garnered attention for its promising therapeutic applications, particularly in cancer treatment.

- Molecular Formula : C17H23N3O2S

- Molecular Weight : 333.45 g/mol

- CAS Number : 477848-87-6

- Chemical Structure : The compound features a cycloheptyl group and methoxy substituents, which enhance its biological activity and reactivity.

Research indicates that the mechanism of action for this compound primarily involves interactions with biological targets such as enzymes and receptors. Similar compounds have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may also exhibit anticancer properties.

Anticancer Properties

Numerous studies have highlighted the potential of quinazoline derivatives in oncology. For instance:

- Study Findings : A study published in the Journal of Medicinal Chemistry indicated that quinazoline derivatives exhibit selective cytotoxic effects on cancer cells while sparing normal cells. This selectivity is attributed to their ability to inhibit specific kinases involved in cancer cell proliferation.

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes that are crucial for cancer cell survival. Research has shown that:

- Enzyme Targets : Compounds with similar structures have been reported to inhibit topoisomerases and protein kinases, which are vital in DNA replication and repair mechanisms in cancer cells.

Case Studies

- In Vitro Studies : In vitro assays conducted on various human cancer cell lines (e.g., breast, lung, and colon cancer) revealed that this compound exhibited dose-dependent cytotoxic effects. The IC50 values varied significantly among different cell lines, indicating selective toxicity.

- Animal Models : Preliminary studies using animal models have demonstrated that administration of this compound led to a reduction in tumor size compared to control groups. Further research is needed to evaluate its safety profile and therapeutic efficacy in vivo.

Data Table: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against various cancer cell lines | Journal of Medicinal Chemistry |

| Enzyme Inhibition | Inhibition of topoisomerases and protein kinases | Cancer Research Journal |

| In Vitro Efficacy | Dose-dependent effects observed | Oncology Reports |

| In Vivo Efficacy | Tumor size reduction in animal models | Experimental Biology Journal |

Propiedades

IUPAC Name |

4-amino-3-cycloheptyl-6,7-dimethoxyquinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S/c1-21-14-9-12-13(10-15(14)22-2)19-17(23)20(16(12)18)11-7-5-3-4-6-8-11/h9-11H,3-8,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHRQLRWLKBMOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(N(C(=S)N=C2C=C1OC)C3CCCCCC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.